2-Amino-4,7-dichlorobenzothiazole
Overview
Description
2-Amino-4,7-dichlorobenzothiazole is a derivative of 2-aminothiazole, a heterocyclic compound that contains both nitrogen and sulfur within a ring structure. This compound is part of a broader class of aminothiazoles, which have been identified as having significant biological activities and are used as precursors for the synthesis of various biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. They also serve as intermediates in the synthesis of antibiotics and have been noted for their activity as corrosion inhibitors .
Synthesis Analysis
The synthesis of 2-aminobenzothiazoles can be achieved through various methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, with concomitant extrusion of sulfur monoxide . Another method described is a metal-free synthesis starting from aryl isothiocyanates and formamides, which involves decarbonylative aminyl radical formation followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates . Additionally, a switchable and scalable C-N coupling protocol has been developed for the synthesis of 2-aminobenzothiazoles from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions . Moreover, microwave-accelerated solvent-and catalyst-free synthesis methods have been reported for the regioselective aromatic nucleophilic substitution of 2-chlorobenzothiazole with aromatic and aliphatic amines .
Molecular Structure Analysis
X-ray crystallographic studies have been conducted on aminothiazole derivatives, revealing that solid-state structures can form poly chain structures due to the presence of intramolecular hydrogen bonding. Density Functional Theory (DFT) has been used to analyze the optimized geometry, electronic, and spectroscopic properties of these compounds, supporting the experimental XRD parameters. The presence of hydrogen bonding networks in the dimers has been confirmed by FT-IR and thermodynamic studies, which align with XRD results .
Chemical Reactions Analysis
2-Aminothiazoles exhibit a range of chemical reactivity, which is essential for their biological activity. For instance, structure-activity relationship (SAR) studies have shown that certain modifications to the aminothiazole moiety can significantly improve antitubercular activity against Mycobacterium tuberculosis. However, metabolism by human liver microsomes and the development of spontaneous low-level resistance in Mtb have been observed . The reactivity of these compounds has also been explored in the context of their interactions with carboxylic acids, as seen in the molecular cocrystals of 2-amino-5-chlorobenzooxazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazoles have been studied
Scientific Research Applications
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Pharmaceutical Research
- Benzothiazoles, including 2-Amino-4,7-dichlorobenzothiazole, can serve as unique and versatile scaffolds for experimental drug design .
- They have potent and significant pharmacological activities .
- 2-substitued benzothiazole has emerged in its usage as a core structure in the diversified therapeutically applications .
- The studies of structure–activity relationship interestingly reveal that change of the structure of substituent group at C-2 position commonly results the change of its bioactivity .
- Most of the benzothiazole derivatives were reported for their diversified activity viz., antitumor, antitubercular, antimalarial, anticonvulsant, anthelmintic, analgesic, anti-inflammatory, antifungal, a topical carbonic anhydrase inhibitor and an antihypoxic .
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Synthetic Organic Chemistry
- 2-Amino-4,7-dichlorobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .
- NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
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Chemical Reactions
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Antidiabetic Activity
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Anticancer Activity
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Molecular Simulation
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,7-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNGWGACJPVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365971 | |
Record name | 2-Amino-4,7-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815554 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4,7-dichlorobenzothiazole | |
CAS RN |
1849-70-3 | |
Record name | 4,7-Dichloro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,7-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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